molecular formula C6H9N3O2 B1673261 L-histidine CAS No. 71-00-1

L-histidine

Cat. No.: B1673261
CAS No.: 71-00-1
M. Wt: 155.15 g/mol
InChI Key: HNDVDQJCIGZPNO-YFKPBYRVSA-N
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Scientific Research Applications

Histidine has numerous applications in scientific research:

Mechanism of Action

Target of Action

Histidine primarily targets the biosynthesis of proteins . It is also a precursor to histamine , a vital inflammatory agent in immune responses . Histidine has been shown to have some immunomodulatory as well as antioxidant activity . Additionally, histidine can interact with metallic cations through coordinate interactions .

Mode of Action

Histidine interacts with its targets in several ways. As an amino acid, it is incorporated into proteins during protein synthesis . As a precursor to histamine, histidine is converted to histamine by the enzyme histidine decarboxylase . When interacting with metallic cations, histidine acts as a coordinating ligand .

Biochemical Pathways

Histidine is involved in several biochemical pathways. It is used in the biosynthesis of proteins . It is also involved in the synthesis of histamine . Histidine metabolism and transport genes are controlled by a variety of RNA-dependent regulatory systems among diverse taxonomic groups of bacteria .

Pharmacokinetics

The pharmacokinetics of histidine involve its absorption, distribution, metabolism, and excretion (ADME). Histidine is rapidly absorbed, and a maximum plasma concentration of histidine is observed within 30 to 60 minutes after oral administration .

Result of Action

The action of histidine results in several molecular and cellular effects. As a component of proteins, histidine contributes to the structure and function of these macromolecules . The conversion of histidine to histamine plays a crucial role in immune responses . Histidine’s interaction with metallic cations can influence various processes, including growth, vitality, antibiotic resistance, and virulence .

Action Environment

The action of histidine can be influenced by environmental factors. For instance, the pH condition can affect the protonation state of histidine, which in turn can influence its interactions . Additionally, the presence of metallic cations in the environment can affect histidine’s ability to form coordinate interactions .

Future Directions

There is a need to advance covalent drug discovery beyond cysteine labeling and histidine targeting will play an important future role . Although there are challenges that need to be navigated, histidine-targeted covalent chemical probes and drug candidates will emerge in the coming years .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Histidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Histidine is unique among amino acids due to its imidazole side chain, which allows it to participate in a wide range of biochemical reactions. Similar compounds include:

Histidine’s versatility and unique chemical properties make it an essential component in various biological and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid
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InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1
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InChI Key

HNDVDQJCIGZPNO-YFKPBYRVSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C6H9N3O2
Record name histidine
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Related CAS

26062-48-6
Record name L-Histidine homopolymer
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DSSTOX Substance ID

DTXSID9023126
Record name L-Histidine
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Molecular Weight

155.15 g/mol
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Physical Description

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless
Record name Histidine
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Solubility

Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/, SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/, Insol in common neutral solvents except water, Insoluble in ethyl ether, acetone; slightly soluble in ethanol, In water, 4.56X10+4 mg/l @ 25 °C, 45.6 mg/mL, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol)
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Vapor Pressure

0.00000001 [mmHg]
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Mechanism of Action

Since the actions of supplemental L-histidine are unclear, any postulated mechanism is entirely speculative. However, some facts are known about L-histidine and some of its metabolites, such as histamine and trans-urocanic acid, which suggest that supplemental L-histidine may one day be shown to have immunomodulatory and/or antioxidant activities. Low free histidine has been found in the serum of some rheumatoid arthritis patients. Serum concentrations of other amino acids have been found to be normal in these patients. L-histidine is an excellent chelating agent for such metals as copper, iron and zinc. Copper and iron participate in a reaction (Fenton reaction) that generates potent reactive oxygen species that could be destructive to tissues, including joints. L-histidine is the obligate precursor of histamine, which is produced via the decarboxylation of the amino acid. In experimental animals, tissue histamine levels increase as the amount of dietary L-histidine increases. It is likely that this would be the case in humans as well. Histamine is known to possess immunomodulatory and antioxidant activity. Suppressor T cells have H2 receptors, and histamine activates them. Promotion of suppressor T cell activity could be beneficial in rheumatoid arthritis. Further, histamine has been shown to down-regulate the production of reactive oxygen species in phagocytic cells, such as monocytes, by binding to the H2 receptors on these cells. Decreased reactive oxygen species production by phagocytes could play antioxidant, anti-inflammatory and immunomodulatory roles in such diseases as rheumatoid arthritis. This latter mechanism is the rationale for the use of histamine itself in several clinical trials studying histamine for the treatment of certain types of cancer and viral diseases. In these trials, down-regulation by histamine of reactive oxygen species formation appears to inhibit the suppression of natural killer (NK) cells and cytotoxic T lymphocytes, allowing these cells to be more effective in attacking cancer cells and virally infected cells.
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Color/Form

Needles or plates, COLORLESS

CAS No.

71-00-1
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Melting Point

287 °C (decomp), MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/, 287 °C
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Record name L-Histidine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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